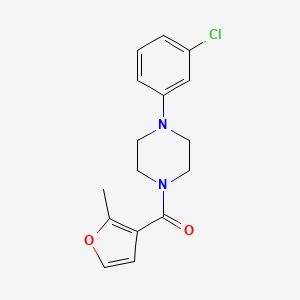
1-(3-chlorophenyl)-4-(2-methyl-3-furoyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-chlorophenyl)-4-(2-methyl-3-furoyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience. In
Scientific Research Applications
1-(3-chlorophenyl)-4-(2-methyl-3-furoyl)piperazine has been studied for its potential use in various scientific research applications, particularly in the field of neuroscience. It has been shown to act as a selective 5-HT1A receptor agonist, which makes it a promising tool for investigating the role of this receptor in various physiological and pathological processes.
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-4-(2-methyl-3-furoyl)piperazine involves its binding to the 5-HT1A receptor, which is a subtype of the serotonin receptor. This binding leads to the activation of the receptor, which in turn triggers a cascade of intracellular signaling events that ultimately result in various physiological and behavioral effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, particularly in the central nervous system. It has been shown to induce anxiolytic and antidepressant-like effects in animal models, which suggests its potential use in the treatment of anxiety and depression. It has also been shown to modulate the activity of various neurotransmitter systems, including the serotonin, dopamine, and noradrenaline systems.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-(3-chlorophenyl)-4-(2-methyl-3-furoyl)piperazine in lab experiments is its selectivity for the 5-HT1A receptor, which allows for the investigation of the role of this receptor in various physiological and pathological processes. However, one of the limitations of using this compound is its potential for off-target effects, which may complicate the interpretation of the results.
Future Directions
There are several future directions for the study of 1-(3-chlorophenyl)-4-(2-methyl-3-furoyl)piperazine. One direction is the investigation of its potential use in the treatment of anxiety and depression, particularly in humans. Another direction is the investigation of its effects on other physiological and pathological processes, such as pain, addiction, and neurodegenerative diseases. Additionally, the development of more selective and potent analogs of this compound may lead to the discovery of new therapeutic targets and treatment options.
Conclusion:
In conclusion, this compound is a promising tool for investigating the role of the 5-HT1A receptor in various physiological and pathological processes. Its selective binding to this receptor, along with its various biochemical and physiological effects, make it a valuable compound for scientific research. However, further studies are needed to fully understand its potential therapeutic applications and limitations.
Synthesis Methods
The synthesis of 1-(3-chlorophenyl)-4-(2-methyl-3-furoyl)piperazine involves the reaction of 3-chloroaniline with 2-methyl-3-furoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then reacted with piperazine in the presence of a base such as sodium hydroxide to yield the final product.
properties
IUPAC Name |
[4-(3-chlorophenyl)piperazin-1-yl]-(2-methylfuran-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2/c1-12-15(5-10-21-12)16(20)19-8-6-18(7-9-19)14-4-2-3-13(17)11-14/h2-5,10-11H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCGXPAXQTYGGTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-chlorophenyl)-4-[(4-methoxy-1-naphthyl)methyl]piperazine](/img/structure/B6101120.png)
![1-(diethylamino)-3-[2-methoxy-5-({methyl[2-(tetrahydro-2H-pyran-4-yl)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6101129.png)
![N'-[1-(2,5-dihydroxyphenyl)ethylidene]-3-(2-oxo-1-pyrrolidinyl)benzohydrazide](/img/structure/B6101130.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]-5-{[(6-methyl-3-pyridinyl)oxy]methyl}-3-isoxazolecarboxamide](/img/structure/B6101135.png)
![2-(2-bromo-4-methylphenoxy)-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B6101152.png)
![N-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}tetrahydro-2H-pyran-4-carboxamide](/img/structure/B6101157.png)
![2-chloro-N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B6101163.png)
![2-isopropyl-N-[2-(2-oxo-1-piperidinyl)ethyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B6101169.png)
![2-{1-[(4-methoxyphenyl)amino]ethylidene}-1H-indene-1,3(2H)-dione](/img/structure/B6101171.png)
![methyl N-({1-[2-(4-methoxyphenyl)ethyl]-6-oxo-3-piperidinyl}carbonyl)-N-methylglycinate](/img/structure/B6101190.png)
![6-ethyl-3-(2-piperazin-1-ylethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6101201.png)
![2-({[1-({3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazol-5-yl}methyl)-3-piperidinyl]oxy}methyl)pyridine](/img/structure/B6101209.png)
![1-({5-[(2-chloro-4-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)-3-methoxypiperidine](/img/structure/B6101218.png)
![{1-[4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzyl]-3-piperidinyl}(3-isopropoxyphenyl)methanone](/img/structure/B6101224.png)